溴代-PEG5-叔丁酯

描述

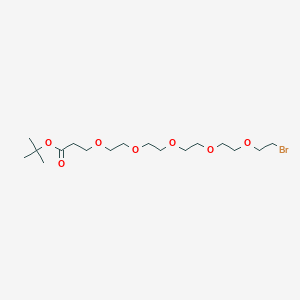

Bromo-PEG5-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

The functional groups in Bromo-PEG5-t-butyl ester are a bromine atom, a PEG (polyethylene glycol) chain, and a t-butyl ester group . These groups provide a range of properties that make this compound useful for drug development, including water solubility, bioavailability, and controlled release .Molecular Structure Analysis

The molecular formula of Bromo-PEG5-t-butyl ester is C17H33BrO7 . The molecular weight is 429.3 g/mol . The InChIKey is CFAPOEDUPYZKFH-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG5-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG5-t-butyl ester is 429.4 g/mol . The molecular formula is C17H33BrO7 . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

蛋白质组学研究

溴代-PEG5-叔丁酯用于蛋白质组学研究 {svg_1}. 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。这种化合物可以在该领域以多种方式使用,例如在蛋白质相互作用和动力学分析中。

PEG连接体

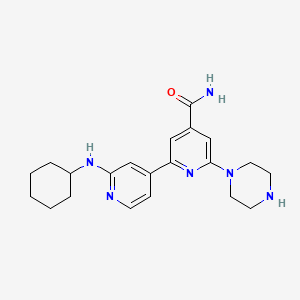

该化合物是一种PEG连接体 {svg_2} {svg_3}. PEG连接体在药物递送中用于提高药物的溶解度、稳定性和半衰期。它们还可以降低免疫原性,即特定物质(如抗原或表位)引发免疫反应的能力。

亲核取代反应

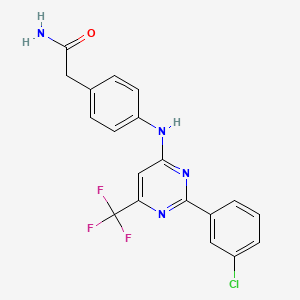

溴代-PEG5-叔丁酯中的溴(Br)基团是亲核取代反应中非常好的离去基团 {svg_4} {svg_5}. 这意味着它可以被亲核试剂取代,亲核试剂是一种向化学键提供电子对的化学物种。这种特性在化学的许多领域都有用,包括药物化学和材料科学。

PROTACs的合成

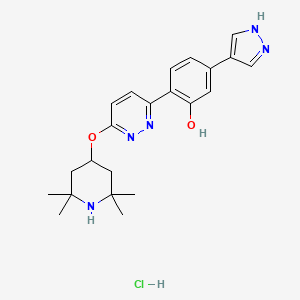

与溴代-PEG5-叔丁酯相似的溴代-PEG5-Boc,用于合成一系列PROTACs {svg_6}. PROTACs(蛋白水解靶向嵌合体)是一类药物,通过招募E3泛素连接酶来标记特定蛋白质以使其降解。这在治疗癌症等疾病方面具有潜在的应用。

提高水介质中的溶解度

溴代-PEG5-叔丁酯中的亲水性PEG间隔体提高了其在水介质中的溶解度 {svg_7}. 这种特性在各种应用中都是有益的,包括药物递送和生物偶联。

定制合成

溴代-PEG5-叔丁酯用于定制合成 {svg_8}. 这包括化学化合物的定制生产。定制合成对于开发新药和探索新的科学理论至关重要。

作用机制

Target of Action

Bromo-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative . It is primarily used as a linker in the synthesis of various bioconjugates . Its primary targets are the molecules it is designed to link, which can vary depending on the specific application .

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This allows it to be replaced by other groups in a reaction, facilitating the linking process . The t-butyl protected carboxyl group can be deprotected under acidic conditions , revealing a carboxyl group that can participate in further reactions .

Biochemical Pathways

Instead, it facilitates the formation of bioconjugates that can interact with biological systems . The specific pathways affected would depend on the nature of these bioconjugates .

Pharmacokinetics

The pharmacokinetics of Bromo-PEG5-t-butyl ester would largely depend on the bioconjugates it forms . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance the bioavailability of the bioconjugates . Detailed adme (absorption, distribution, metabolism, and excretion) properties would need to be determined for each specific bioconjugate .

Result of Action

The primary result of Bromo-PEG5-t-butyl ester’s action is the formation of bioconjugates . These can have a wide range of effects at the molecular and cellular level, depending on their composition . For example, they could be used to deliver drugs to specific cells, to label proteins for detection, or to crosslink molecules for structural studies .

Action Environment

The action of Bromo-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on the pH, temperature, and the presence of other reactive species . Furthermore, the stability and efficacy of the resulting bioconjugates can be affected by factors such as their storage conditions and the biological environment they are introduced to .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAPOEDUPYZKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)